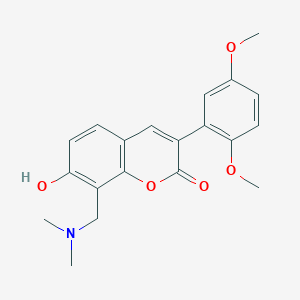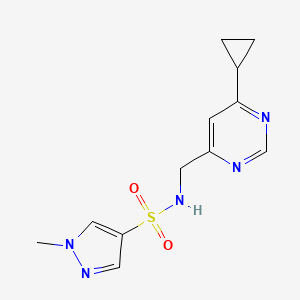
N-((6-cyclopropylpyrimidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of heterocyclic compounds containing a sulfonamido moiety has been explored with the aim of creating new antibacterial agents. A precursor compound was reacted with various active methylene compounds to produce derivatives such as pyran, pyridine, and pyridazine, as well as pyrazole and oxazole derivatives through reactions with hydrazine derivatives. Additionally, treatment with urea, thiourea, and guanidine hydrochloride yielded pyrimidine and thiazine derivatives . Another study focused on the N-alkylation of arylsulfonamide derivatives of (aryloxy)ethyl piperidines, leading to the identification of compounds with potential as selective 5-HT7 receptor antagonists or multifunctional agents for CNS disorders . Furthermore, the use of activated nitriles in heterocyclic chemistry has been demonstrated in the synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety, with some showing antimicrobial activity .
Molecular Structure Analysis
The molecular structure of the compounds synthesized in these studies is characterized by the presence of a sulfonamido moiety, which is a common feature in the search for new antibacterial agents. The structural diversity achieved through different synthetic routes has led to a variety of heterocyclic compounds, including pyrazole, pyrazolopyrimidine, and pyrazolotriazine derivatives . The N-alkylation of arylsulfonamide derivatives has also been shown to influence the selectivity and function of the resulting compounds, particularly in the context of CNS disorders .
Chemical Reactions Analysis
The chemical reactivity of the precursor compounds in these studies is highlighted by their ability to undergo various reactions with active methylene compounds, hydrazine derivatives, and other reagents such as urea and thiourea. These reactions have led to the formation of a wide range of heterocyclic compounds with potential biological activity. The formation of N–N bonds through cyclization reactions has also been described, which is a key step in the synthesis of N-aryl[3,4-d]pyrazolopyrimidines .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-((6-cyclopropylpyrimidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide" are not detailed in the provided papers, the studies do suggest that the synthesized compounds have shown promising biological activities, such as antibacterial and anticancer properties, as well as receptor selectivity in the context of CNS disorders . The physical and chemical properties of these compounds are likely influenced by the presence of the sulfonamido moiety and the specific heterocyclic structures obtained through the synthetic processes described.
Scientific Research Applications
COX-2 Inhibition for Anti-inflammatory and Antiarthritis Applications
Sulfonamide-containing compounds, specifically within the 1,5-diarylpyrazole class, have been synthesized and evaluated for their potential to inhibit cyclooxygenase-2 (COX-2). This enzyme is a target for anti-inflammatory and antiarthritis therapies. The research led to the identification of potent COX-2 inhibitors, exemplified by celecoxib, which is clinically used for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Antibacterial Activity
Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial properties. These compounds were found to have high activities against various bacterial strains, showcasing the potential of sulfonamide derivatives in developing new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).
CNS Disorders Treatment
N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines have been studied for their selectivity and multifunctionality in treating CNS disorders. These compounds demonstrated potent antagonistic properties against the 5-HT7 receptor, with potential implications for antidepressant and cognitive-enhancing therapies (Canale et al., 2016).
Cancer Research
Sulfonamides incorporating heteropolycyclic scaffolds have shown potent inhibitory action against carbonic anhydrase isoforms, with implications for cancer research. The inhibition of these isoforms is relevant for the development of therapeutic strategies against various cancers (Barresi et al., 2016).
Anticancer and Radiosensitizing Properties
Sulfonamide derivatives have been synthesized and evaluated for their in-vitro anticancer activity and ability to enhance the cell killing effect of γ-radiation, offering a path for developing new anticancer and radiosensitizing agents (Ghorab et al., 2015).
Safety And Hazards
There is no specific safety and hazard information available for “N-((6-cyclopropylpyrimidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide”. However, related compounds like Cyprodinil are moderately toxic to mammals and there is some concern that it may bioaccumulate14.
Future Directions
The future directions for “N-((6-cyclopropylpyrimidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide” are not explicitly mentioned in the search results. However, related compounds like Cyprodinil are currently used as fungicides1.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of “N-((6-cyclopropylpyrimidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide”. Further research may be needed for a more comprehensive understanding.
properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-17-7-11(6-15-17)20(18,19)16-5-10-4-12(9-2-3-9)14-8-13-10/h4,6-9,16H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEVCIQUDFRDEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CC(=NC=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

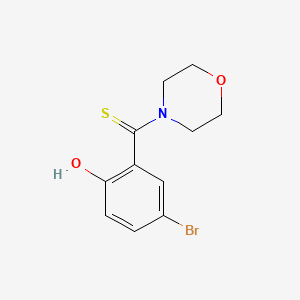
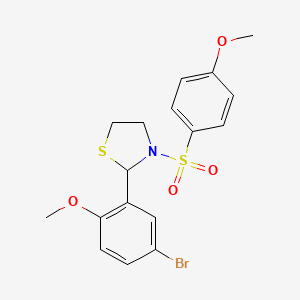
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2544391.png)
![2-(methylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2544393.png)
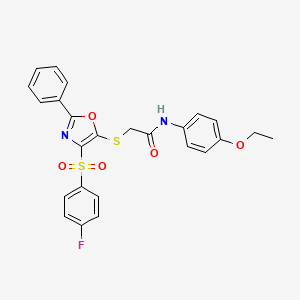
![N-(1-cyanocyclopentyl)-2-[(3-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2544400.png)
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2544401.png)
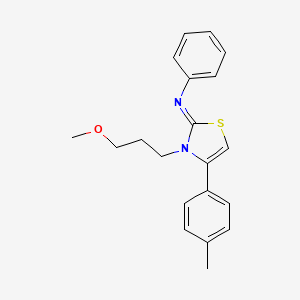
amine](/img/structure/B2544403.png)
![(3-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2544404.png)
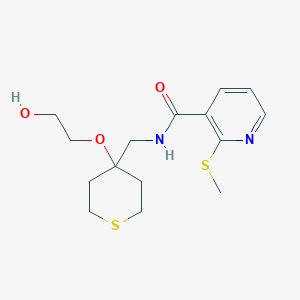
![(Z)-5-(3-methoxy-4-(octyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2544406.png)
![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2544408.png)
